2'-Deoxy-N4-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N4-methylcytidine is a purine nucleoside analog known for its potential antitumor activity. This compound is particularly significant in the field of cancer research due to its ability to inhibit DNA synthesis and induce apoptosis in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N4-methylcytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-N4-methylcytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-N4-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in aprotic solvents.
Major Products Formed:
Oxidation: Formation of N4-oxide derivatives.
Reduction: Formation of N4-methylcytidine.
Substitution: Formation of N4-substituted cytidine derivatives.
Scientific Research Applications
2’-Deoxy-N4-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its role in DNA methylation and gene expression regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N4-methylcytidine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the methyl group at the N4 position.
5-Methylcytidine: Another methylated cytidine analog, but with the methyl group at the 5 position.
2’-Deoxy-2’-fluorocytidine: A fluorinated analog with similar antitumor activity
Uniqueness: 2’-Deoxy-N4-methylcytidine is unique due to its specific methylation at the N4 position, which enhances its ability to inhibit DNA synthesis and induce apoptosis compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQNXJGNKQOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.